Acid Fuchsin calcium salt

説明

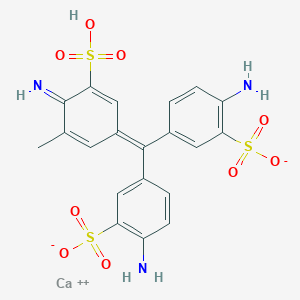

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924469 | |

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-10-1 | |

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Acid Fuchsin Calcium Salt Interactions

Influence of Solution Chemistry on Staining and Binding

The chemical environment of the staining solution, particularly its pH, has a profound impact on the interaction between Acid Fuchsin calcium salt and the substrate.

The pH of the staining solution is a critical factor that directly influences the ionization state of both the dye and the tissue proteins, thereby controlling the electrostatic interactions necessary for staining. nih.govacs.org

For effective staining to occur, the target structures in the tissue must be positively charged. The basic amino acids, lysine (B10760008) and arginine, which are the primary targets for Acid Fuchsin, have amino groups that become protonated (e.g., -NH₃⁺) under acidic conditions. This protonation confers a net positive charge on the proteins, making them receptive to the anionic dye molecules.

As the pH of the solution increases and becomes more alkaline, these amino groups begin to deprotonate (-NH₂), losing their positive charge. This loss of cationic sites on the substrate diminishes the electrostatic attraction with the anionic dye, leading to a reduction or complete loss of staining. nih.gov For instance, the cytoplasmic acidophilia in degenerating neurons, attributed to lysine-rich proteins, is extinguished by alkalinity. nih.gov

Acid Fuchsin itself is also sensitive to extreme pH changes. In highly alkaline solutions (pH 12-14), the dye's chromophore is altered, causing it to change from red to colorless. sigmaaldrich.commfa.orgsigmaaldrich.com This property is utilized when Acid Fuchsin is employed as a pH indicator. mfa.org

Table 2: Influence of pH on Acid Fuchsin Staining This table illustrates how pH affects the charge of key molecules and the resulting staining outcome.

| pH Condition | Substrate Charge (e.g., Protein Amino Groups) | Dye Charge (Sulfonate Groups) | Primary Interaction | Staining Outcome | Source |

| Acidic | Positive (-NH₃⁺) | Negative (-SO₃⁻) | Strong Electrostatic Attraction | Intense Staining | nih.govnih.gov |

| Neutral | Mixed (some -NH₃⁺, some -NH₂) | Negative (-SO₃⁻) | Moderate Electrostatic Attraction | Moderate to Weak Staining | |

| Alkaline | Neutral/Negative (-NH₂) | Negative (-SO₃⁻) | Electrostatic Repulsion/No Attraction | Staining is extinguished. | nih.gov |

| Highly Alkaline (pH 12-14) | Negative | Negative (-SO₃⁻) | Electrostatic Repulsion | No Staining; Dye becomes colorless. | sigmaaldrich.commfa.org |

Salt Concentration Effects on Dye Uptake and Specificity

The concentration of salt in the staining solution can influence the uptake and specificity of this compound. Increasing the salt concentration in a dyebath generally leads to a steady increase in color strength on the substrate up to a certain point. For instance, in textile dyeing, color strength was observed to increase with salt concentrations rising from 0 to 90 g/L. However, excessively high salt content can lead to a decrease in the visual color yield. This phenomenon is attributed to the formation of larger dye aggregates at higher salt concentrations. These large aggregates may have a reduced ability to diffuse into the fibers, remaining mostly on the surface and thereby diminishing the visual color yield. A significant reduction in color yield has been observed at salt concentrations as high as 300 g/l.

The aggregation of dye molecules in solution is enhanced by increased salt concentrations. In the absence of salt, dye molecules tend to exist in a monomeric form. As salt concentration increases, the absorbance peaks corresponding to dye aggregates increase, while those of the monomeric form decrease. This shift is often accompanied by a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. The degree to which different dyes are affected by changes in salt concentration can vary.

The table below illustrates the general effect of increasing salt concentration on dye uptake.

| Salt Concentration | Effect on Dye Uptake |

| Low | Sub-optimal dye exhaustion |

| Moderate | Increased color strength |

| High | Formation of dye aggregates, potential decrease in color yield |

Molecular and Supramolecular Interactions with Biological Macromolecules

This compound is a versatile dye utilized in various histological and cytological staining techniques due to its ability to interact with biological macromolecules. chemimpex.com Its binding mechanisms are crucial for differentiating various tissue components.

Cellular Process Modulation through this compound

While primarily used as a stain, the components of staining solutions containing Acid Fuchsin can have effects on cellular processes. For instance, other fluorescent dyes used for tracking calcium dynamics have been shown to cause cell damage over extended periods. childrensnational.org These dyes can inhibit essential membrane proteins like the sodium-potassium pump (Na,K-ATPase), leading to an accumulation of extracellular potassium ions and aberrant neural firing. childrensnational.org Other observed impacts include reduced cell viability, decreased glucose uptake, increased lactate (B86563) release, and cell swelling. childrensnational.org It is important to consider that while Acid Fuchsin itself is used for staining fixed tissues, the broader class of dyes used in cellular studies can have significant modulatory effects on cellular functions.

Interaction with Connective Tissue Components

This compound is a key component in several classic connective tissue staining methods, most notably the Van Gieson and Masson's trichrome stains. researchgate.netsigmaaldrich.comstainsfile.comleicabiosystems.com These techniques utilize Acid Fuchsin to differentiate collagen fibers from other tissue components, such as muscle and cytoplasm. stainsfile.comleicabiosystems.com

In the Van Gieson method, Acid Fuchsin is used in conjunction with picric acid. stainsfile.com This combination stains collagen fibers a brilliant red or pink, while muscle and cytoplasm appear yellow. nih.gov The staining of collagen by Acid Fuchsin is attributed to the binding of the anionic dye to the basic amino acid residues present in the collagen protein. nih.gov The interaction is thought to be primarily through hydrogen bonds, although ionic attractions and apolar bonds may also play a role. nih.gov The relatively open structure of collagen allows for easy access of the dye molecules. nih.gov

In Masson's trichrome stain, Acid Fuchsin is part of a multi-dye procedure that stains muscle fibers red, while collagen is stained blue or green by a counterstain (like Aniline Blue or Light Green). leicabiosystems.com The differential staining is achieved through the use of mordants and differentiating agents, such as phosphotungstic and phosphomolybdic acids, which are thought to act as "dye-lakes" that control the binding of the different dyes to specific tissue components.

The table below outlines the role of Acid Fuchsin in staining connective tissue components in two common histological methods.

| Staining Method | Role of Acid Fuchsin | Target Component | Resulting Color |

| Van Gieson | Primary stain | Collagen fibers | Red/Pink stainsfile.com |

| Masson's Trichrome | Primary stain | Muscle fibers, Cytoplasm | Red leicabiosystems.com |

Applications in Biological Sciences and Biomedical Research

Advanced Histological and Cytological Staining Methodologies

The dye is a key component in several advanced staining techniques that allow for detailed examination of tissue and cell morphology. chemimpex.combiosynth.com

Acid Fuchsin Calcium Salt is instrumental in making cellular structures visible in tissue samples. chemimpex.com Its bright color enhances the contrast between different components, simplifying the identification of specific cell types and any abnormalities present. chemimpex.comchemimpex.com This is particularly useful in histology and pathology for microscopic analysis. chemimpex.com The dye's water solubility makes it suitable for creating aqueous staining solutions. cymitquimica.com

A primary application of this compound is in differential staining, a process that uses multiple dyes to distinguish between different cellular and tissue elements. wikipedia.org This technique is essential when a single stain is insufficient to reveal all structures of interest. wikipedia.org Acid Fuchsin is a component of several trichrome staining methods, which use two or more acid dyes to color tissues in contrasting colors. wikipedia.org

In the realm of connective tissue research, this compound plays a pivotal role in identifying and differentiating various components, which is critical for diagnosing pathologies. biosynth.comresearchgate.net

Acid Fuchsin is a key ingredient in stains used to differentiate collagen fibers from other tissue elements. wikipedia.orgbaso.com.cn For instance, in the Van Gieson stain, Acid Fuchsin selectively stains collagen fibers a vibrant red or pink, while other components like muscle and cytoplasm appear yellow. wikipedia.orgbaso.com.cn This sharp contrast is invaluable for studying the distribution and changes in collagen associated with various diseases. wikipedia.org

The ability to differentiate muscle fibers from surrounding connective tissue is another significant application. In staining methods like Masson's trichrome, Acid Fuchsin stains muscle tissue red, providing a clear distinction from the blue or green-stained collagen. wikipedia.org This is crucial for evaluating conditions that affect muscle and connective tissues.

This compound is a certified component in several established staining protocols, including the Van Gieson and Mallory's connective tissue stains. ottokemi.comresearchgate.net

Van Gieson's Stain: This simple and rapid staining method combines Acid Fuchsin with picric acid. wikipedia.orgcarlroth.com The large molecules of Acid Fuchsin bind strongly to the coarse collagen fibers, staining them red, while the smaller picric acid molecules penetrate and stain the cytoplasm and muscle fibers yellow. wikipedia.orgcarlroth.com This technique is widely used for demonstrating connective tissue, especially in cases of fibrosis. wikipedia.org

Mallory's Trichrome Stain: This technique utilizes three dyes: Aniline Blue, Orange G, and Acid Fuchsin (or a substitute like Carbol Fuchsin). wikipedia.orgbio-optica.it It is particularly effective in visualizing collagen, which stains a deep blue, while nuclei and other elements appear in shades of red and orange. bio-optica.itclinisciences.com This method is instrumental in studying the fine structure of connective tissue. wikipedia.org

Table 1: Staining Results with Acid Fuchsin-Based Protocols

| Staining Protocol | Target Structure | Resulting Color |

|---|---|---|

| Van Gieson's Stain | Collagen Fibers | Bright Red/Pink wikipedia.orgbaso.com.cn |

| Muscle and Cytoplasm | Yellow wikipedia.orgbaso.com.cn | |

| Nuclei | Blue-Black/Brown-Blue baso.com.cn | |

| Mallory's Trichrome | Collagen Fibrils | Deep Blue bio-optica.it |

| Nuclei, Myofibrils | Red bio-optica.it | |

| Erythrocytes, Myelin | Gold Yellow bio-optica.it | |

| Masson's Trichrome | Muscle | Red wikipedia.org |

| Collagen | Green/Blue wikipedia.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Picric Acid |

| Aniline Blue |

| Orange G |

| Carbol Fuchsin |

Applications in Connective Tissue Pathology and Research

Research on Specific Biological Systems and Conditions

Beyond general staining, this compound has been utilized in research focusing on specific biological systems and disease states.

Acid Fuchsin is known to strongly stain neurons that have been severely damaged by injury or disease. nih.gov This property is valuable in neuropathological studies to identify and analyze neuronal degeneration. nih.gov Research has shown its utility in staining nervous tissue to reveal injured neurons, often in combination with other dyes like toluidine blue. nih.gov

In the context of bone tissue engineering, Acid Fuchsin is used as a stain in histological analysis to assess bone regeneration. nih.gov It is often included in staining protocols, such as the Sanderson's rapid bone stain, to differentiate between mineralized bone and osteoid. nih.gov This allows researchers to evaluate the efficacy of different biomaterials and therapeutic strategies aimed at promoting bone healing. brieflands.comuliege.be Histological observations using stains containing Acid Fuchsin help in visualizing the interface between an implant and newly formed bone tissue. researchgate.net

The staining properties of Acid Fuchsin are also applied in the analysis of tumor cells. researchgate.net By highlighting cellular and tissue structures, it aids in the histopathological assessment of tumors, contributing to the understanding of their morphology and composition.

Fluorescence-Based Biological Assays

The inherent fluorescent properties of this compound make it a valuable tool in modern biochemical and biological research. chemimpex.com Fluorescence-based techniques are widely used due to their high sensitivity and specificity, allowing for the detection and analysis of molecules at low concentrations. biozol.denih.gov In biological assays, fluorescent compounds like Acid Fuchsin can act as detection moieties, where their signal provides quantitative data about molecular presence or interactions. chemimpex.combiozol.de

Tracking and Quantification of Biological Molecules

This compound is utilized in biochemical assays where its fluorescence allows for the tracking and quantification of biological molecules within complex mixtures. chemimpex.com The principle relies on the fluorophore (the Acid Fuchsin molecule) absorbing light at a specific excitation wavelength and then emitting light at a longer wavelength. ncsu.edu The intensity of this emitted light can be measured and correlated to the concentration of the labeled molecule. This property is exploited in techniques such as fluorescence microscopy to visualize the distribution of specific molecules within cells or tissues. biozol.de

Study of Protein Interactions via Fluorescent Properties

The study of protein-protein interactions is fundamental to understanding cellular processes, and fluorescence-based methods are powerful tools for this purpose. chemimpex.comnih.gov this compound is employed in assays designed to investigate these interactions. chemimpex.com Its fluorescent properties can be used to detect changes that occur when proteins bind to one another. chemimpex.com

For example, certain fluorescent dyes can be used to detect the formation of protein aggregates, such as amyloid fibrils. mdpi.com Acid Fuchsin belongs to a class of dyes, similar to Congo Red, that have been used in assays for such structures. mdpi.com

The general approach in these studies often involves labeling one of the interacting proteins with a fluorophore. nih.gov When the labeled protein binds to its partner, the properties of the fluorophore's emitted light—such as its intensity, lifetime, or polarization (anisotropy)—can change. nih.gov

Interactive Data Table: General Principles of Fluorescence in Protein Interaction Studies

| Technique Principle | Description | Relevance to Bio-molecular Studies |

| Fluorescence Intensity | A change (increase or decrease) in the brightness of the fluorophore's emission upon binding. | Can indicate a binding event or a conformational change in the protein that affects the fluorophore's environment. |

| Fluorescence Polarization (FP) / Anisotropy | Measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, rapidly tumbling labeled molecule will have low polarization. When bound to a large protein, it tumbles slower, increasing polarization. nih.govnih.gov | Allows for the quantitative determination of binding affinities and dissociation constants for protein-protein interactions in solution. nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | An energy transfer mechanism between two different fluorophores (a donor and an acceptor) when they are in close proximity. Binding brings the fluorophores together, resulting in a detectable change in their respective emissions. | Used to measure molecular proximity and can act as a "molecular ruler" to study binding events and conformational changes. mdpi.com |

While specific, detailed studies quantifying protein interactions with this compound as the labeled fluorophore are highly specialized, its documented use in assays for protein interactions points to its role as a fluorescent probe in this area of research. chemimpex.com

Advanced Methodologies and Techniques in Acid Fuchsin Calcium Salt Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the characteristics of Acid Fuchsin calcium salt, particularly its interaction with light, which is crucial for its application as a biological stain.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing this compound and is frequently used to determine its concentration in solution. The molecule exhibits a strong absorbance peak in the visible spectrum, which is responsible for its vibrant color. Research and supplier specifications consistently report the maximum absorbance (λmax) for this compound to be within the range of 542-546 nm. chemimpex.com More specifically, the absorbance peak has been identified at 544 nm and 545 nm. scientificlabs.comchemimpex.comsigmaaldrich.com

In research settings, UV-Vis spectroscopy is employed to monitor dynamic processes. For example, studies on the sonophotocatalytic degradation of triphenylmethane (B1682552) dyes like Acid Fuchsin use time-dependent UV-Vis absorption spectra to track the reduction in dye concentration, providing kinetic data on the degradation process.

Table 1: UV-Vis Spectroscopic Properties of this compound

| Property | Wavelength (nm) |

| UV-Vis Range | 542-546 chemimpex.com |

| Peak Absorbance (λmax) | 544 - 545 scientificlabs.comchemimpex.comsigmaaldrich.com |

Infrared (IR) spectroscopy provides information about the chemical bonding and functional groups within a molecule. In the context of this compound research, this technique is particularly useful for studying the mechanisms of staining. One study investigated the staining mechanisms of Acid Fuchsin by applying it to various poly-amino acids. tuwien.at The findings suggest that the dye's binding is heavily influenced by electrostatic forces, as it demonstrates intense staining with basic amino acids like polylysine (B1216035) and poly-arginine. tuwien.at This indicates that the sulfonic acid groups of the dye interact with the basic functional groups of proteins, a principle that is fundamental to its use as a biological stain for components like collagen. tuwien.at

Advanced Microscopy Techniques

Advanced microscopy techniques are indispensable for visualizing the localization of this compound within complex biological structures, leveraging its properties as a vibrant and fluorescent stain.

This compound possesses fluorescent properties that make it suitable for use as a probe in confocal laser scanning microscopy. scientificlabs.comchemimpex.com This technique provides high-resolution, optically sectioned images of stained specimens, eliminating out-of-focus fluorescence to generate sharp, detailed images. The fluorochrome properties of Acid Fuchsin have been well-characterized for this purpose. It has a peak absorption wavelength of approximately 540 nm and a peak emission wavelength of around 630 nm. nih.gov For excitation, a Green Helium-Neon (He-Ne) laser is often suggested. nih.gov These properties allow it to be used in multicolor fluorescent labeling protocols, where its red fluorescence can provide strong contrast against other fluorescent probes. nih.gov

Table 2: Fluorescence Properties of Acid Fuchsin for Confocal Microscopy

| Property | Wavelength (nm) | Suggested Laser Source |

| Peak Absorption | 540 nih.gov | Green He-Ne nih.gov |

| Peak Emission | 630 nih.gov |

Cryo-fluorescence microscopy (Cryo-FM) is an advanced imaging technique that involves visualizing fluorescently labeled samples that have been rapidly frozen (vitrified) and maintained at cryogenic temperatures. nih.govresearchgate.net This cryo-fixation process preserves biological samples in a near-native, hydrated state, avoiding the structural artifacts that can be caused by chemical fixation. nih.gov A significant advantage of performing fluorescence microscopy at low temperatures is the enhanced performance of fluorophores; they typically exhibit increased fluorescence lifetimes, reduced rates of photobleaching, and improved signal-to-noise ratios. nih.gov While Cryo-FM is a powerful tool for high-resolution imaging of fluorescent probes within cellular structures, specific research studies detailing the application of this compound as a stain in cryo-fluorescence microscopy are not prevalent in the reviewed literature.

This compound is utilized as a stain in protocols that are integrated with electron microscopy (EM). While not an electron-dense stain itself, it is used in correlative light and electron microscopy and for staining tissue sections that will be further processed for EM analysis. For instance, it is a component of stains used on semi-thin sections of tissue that can be first analyzed by light microscopy to identify regions of interest before subsequent ultrathin sectioning and observation with a transmission electron microscope. chemimpex.com Its role is to provide clear visualization and differentiation of tissue components, such as collagen and muscle, at the light microscopy level to guide the more detailed ultrastructural analysis provided by EM. chemimpex.com

Structural and Morphological Characterization of Adsorbents

The efficacy of adsorbent materials in the removal of contaminants like this compound is intrinsically linked to their structural and morphological properties. A thorough characterization of these materials before and after the adsorption process is crucial for understanding the adsorption mechanism and optimizing the material's performance. Advanced spectroscopic and microscopic techniques are indispensable tools in this regard.

Fourier-transform Infrared Spectroscopy (FTIR)

Fourier-transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify the functional groups present on the surface of an adsorbent material. By analyzing the FTIR spectra of an adsorbent before and after the uptake of this compound, researchers can infer which functional groups are involved in the binding process.

In a typical analysis, the FTIR spectrum of the pristine adsorbent will display a number of absorption peaks corresponding to various functional groups. After adsorption of Acid Fuchsin, notable changes in the spectra are often observed. These changes can include shifts in the position of peaks, alterations in peak intensity, and the appearance of new peaks. For instance, a shift in the vibrational frequencies of hydroxyl (-OH) or carboxyl (-COOH) groups on an adsorbent's surface after exposure to Acid Fuchsin would suggest the involvement of these groups in the adsorption process, likely through hydrogen bonding or electrostatic interactions.

Studies on the adsorption of similar dyes onto various materials have demonstrated the utility of FTIR. For example, in the analysis of a carbon-alumina composite pellet used for Acid Fuchsin removal, FTIR was employed to characterize the adsorbent. Similarly, research on the removal of Basic Fuchsin using local natural clay utilized FTIR to characterize the adsorbent material. researchgate.net The spectra of dyes like Acid Fuchsin have characteristic peaks related to their molecular structure, such as those from N-H, C=C, and S=O vibrations. The appearance of these characteristic dye peaks in the spectrum of the adsorbent after the adsorption process confirms the successful uptake of the dye.

| Adsorbent | Before Adsorption (Characteristic Peaks) | After Adsorption of Fuchsin Dye (Observed Changes) | Reference |

| Natural Clay | Peaks corresponding to Si-O, Al-O, and -OH groups | Appearance of new peaks characteristic of the fuchsin dye structure, shifts in -OH group peaks. | scispace.com |

| Carbon-Alumina Composite | Peaks related to Al-O and C-H bonds | Intensification of certain peaks and minor shifts, indicating interaction with the dye molecules. | researchgate.net |

| Modified Rice Husk | Broad peaks for -OH, C-H, and C=O groups | Shifts in -OH and C=O peaks, indicating involvement in dye binding. | nih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology and topography of adsorbent materials. SEM analysis provides high-resolution images that reveal details about the adsorbent's surface texture, porosity, and particle shape. By comparing SEM micrographs of an adsorbent before and after the adsorption of this compound, physical changes to the surface can be identified.

Typically, an unused adsorbent might exhibit a porous and irregular surface, which provides a large surface area for adsorption. scispace.com After the adsorption process, the surface of the adsorbent may appear smoother or more covered, as the dye molecules fill the pores and voids on the surface. scispace.com This visual evidence is a direct confirmation of the adsorption of the dye onto the material. For example, a study on the removal of Basic Fuchsin dye using natural clay showed that the porous and rough surface of the clay particles became filled and smoother after dye adsorption. scispace.com

The information gleaned from SEM is not merely qualitative. It helps in understanding how the physical structure of the adsorbent contributes to its adsorption capacity. A well-developed porous structure, as observed in SEM images, is often correlated with higher adsorption efficiency due to the increased number of available active sites.

| Adsorbent | Surface Morphology Before Adsorption | Surface Morphology After Adsorption of Fuchsin Dye | Reference |

| Natural Clay | Rough surface with identifiable pores. | Pores are filled with dye molecules, leading to a smoother surface. | scispace.com |

| Carbon-Alumina Composite | Irregular and porous surface structure. | Surface appears more coated, with dye molecules adsorbed onto the surface. | researchgate.net |

| Modified Rice Husk | Heterogeneous and porous surface. | The surface appears to be covered by a layer of dye molecules. | nih.gov |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of a material. It provides information on the crystalline or amorphous nature of the adsorbent. The XRD pattern of an adsorbent can change after the adsorption of a substance like this compound, indicating interactions that may have altered the adsorbent's crystal structure.

In the context of dye adsorption, XRD analysis can reveal whether the adsorption process leads to changes in the crystallinity of the adsorbent. For some adsorbents, the characteristic diffraction peaks might decrease in intensity or shift in position after dye uptake. This can suggest that the interaction with the dye molecules has introduced some disorder into the crystalline structure or that the dye has intercalated within the layers of a crystalline adsorbent. Conversely, if the XRD pattern remains largely unchanged, it indicates that the adsorption is primarily a surface phenomenon that does not significantly impact the bulk crystal structure of the adsorbent. For instance, in a study on the removal of Basic Fuchsin using natural clay, XRD was used to characterize the adsorbent, which was found to be dominated by vermiculite. researchgate.net

| Adsorbent | Crystalline/Amorphous Nature Before Adsorption | Changes in XRD Pattern After Adsorption of Fuchsin Dye | Reference |

| Natural Clay | Crystalline, with peaks corresponding to specific clay minerals like vermiculite. | Potential for minor shifts or changes in peak intensity, indicating interaction with the dye. | researchgate.net |

| Modified Rice Husk | Generally amorphous with weak and unresolved peaks. | Little to no significant change, suggesting surface-level adsorption. | nih.gov |

| Fe3O4/Acrylamide Composite | Crystalline peaks corresponding to Fe3O4 embedded in an amorphous polymer matrix. | The characteristic peaks of the adsorbent remain, confirming its stability during the adsorption process. | mdpi.com |

Advanced Analytical Methodologies

Beyond the fundamental characterization of adsorbents, advanced analytical methodologies are employed to investigate specific properties of this compound and to optimize the processes in which it is involved. These techniques provide deeper insights into its behavior and allow for the development of more efficient applications.

Z-scan Technique for Nonlinear Optical Properties

The Z-scan technique is a widely used experimental method to measure the nonlinear optical properties of materials, such as nonlinear absorption and nonlinear refraction. ekb.eg In a typical Z-scan setup, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance of the sample is measured as a function of its position.

Research has been conducted on the nonlinear optical properties of aqueous Acid Fuchsin dye solutions using the Z-scan method. utm.my These studies measure both the nonlinear refraction (NLR) and nonlinear absorption (NLA) at different dye concentrations. utm.my The results have shown that both NLR and NLA properties are observable starting from a certain concentration. utm.my Interestingly, an increase in dye concentration has been found to lead to an increase in the NLA value, while the NLR value decreases. utm.my Such findings are significant as they indicate that Acid Fuchsin dye has potential applications in photonics as an optical limiter. utm.my

| Dye Concentration (mM) | Nonlinear Refraction (NLR) | Nonlinear Absorption (NLA) | Optical Limiting (OL) Threshold (W) | Reference |

| 0.03 | Highest value of n2 | Not specified | Not specified | utm.my |

| 0.05 | Observed | Observed | ~0.04 | utm.my |

| 0.10 | Observed (value decreases with increasing concentration) | Observed (value increases with increasing concentration) | Not specified | utm.my |

| 0.20 | Observed (value decreases with increasing concentration) | Observed (value increases with increasing concentration) | Not specified | utm.my |

Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. nih.gov It is particularly effective for understanding the relationships between several independent variables and one or more response variables. nih.gov

In the context of Acid Fuchsin, RSM has been successfully applied to optimize the parameters of its removal from aqueous solutions through adsorption. scialert.net This methodology allows researchers to study the effects of various factors, such as temperature, pH, initial dye concentration, and salt concentration, on the percentage of dye removal. scialert.net By using a design of experiments, such as the Box-Behnken design, a model can be developed to predict the dye removal efficiency under different conditions. scialert.net

For example, in one study, RSM was used to optimize the adsorption of Acid Fuchsin onto a carbon-alumina composite pellet. scialert.net The results indicated that the maximum dye removal was achieved at a specific initial dye concentration and pH, at a fixed temperature, and in the absence of salt. scialert.net This demonstrates the power of RSM in identifying the optimal conditions for a process, leading to increased efficiency and performance. scialert.net Another study optimized the electro-Fenton method for Acid Fuchsin removal and achieved a 96.2% removal rate under the optimized conditions of pH 3, a voltage of 20 V, a time of 12 minutes, and a specific hydrogen peroxide concentration. brjac.com.br

| Process | Optimized Parameters | Maximum Removal Efficiency (%) | Reference |

| Adsorption onto Carbon-Alumina Composite | Initial Dye Concentration: 10 mg L-1, pH: 7.5, Temperature: 35°C, Salt Concentration: 0 | Not specified, but conditions for maximum removal were identified. | scialert.net |

| Electro-Fenton Removal | pH: 3, Voltage: 20 V, Time: 12 min, H2O2 Concentration: 10-5 mol L-1 | 96.2 | brjac.com.br |

Predictive Modeling in Adsorption Studies (e.g., Decision Tree with Least Squares Boosting)

Predictive modeling represents a significant advancement in the study of dye adsorption, offering the ability to forecast the efficiency of adsorbents under various conditions without the need for exhaustive experimental work. These models are particularly valuable in research involving dyes like this compound, where understanding and optimizing removal from aqueous solutions are critical. By integrating key experimental parameters, machine learning algorithms can provide highly accurate predictions of adsorption capacities.

A prominent example of this methodology is the use of a Decision Tree coupled with Least Squares Boosting (DT_LSBOOST) model. mdpi.com Research on the removal of Basic Fuchsin, a closely related triphenylmethane dye, has demonstrated the exceptional predictive power of this approach. mdpi.com The DT_LSBOOST model was developed to estimate the adsorption capacities of biosorbents by integrating both continuous variables (such as contact time, initial dye concentration, and adsorbent mass) and categorical variables (like dye type and biosorbent type). mdpi.com

The model's performance in these studies was remarkably high, achieving a coefficient of determination (R²) of 0.9999 and a Root Mean Square Error (RMSE) of less than 0.003, indicating a near-perfect fit with experimental data. mdpi.com This level of accuracy allows researchers to simulate different adsorption scenarios and obtain reliable predictions, thereby optimizing the wastewater treatment process. mdpi.com The success of the DT_LSBOOST model in studies with Basic Fuchsin highlights its potential as a powerful tool for future research into the adsorption kinetics and thermodynamics of this compound on various sustainable adsorbents. mdpi.com

Table 1: Performance Metrics of DT_LSBOOST Predictive Model in Fuchsin Adsorption Study

| Metric | Value | Significance |

|---|---|---|

| Coefficient of Determination (R²) | 0.9999 | Indicates that the model explains 99.99% of the variability in the adsorption capacity, signifying an almost perfect predictive accuracy. mdpi.com |

| Root Mean Square Error (RMSE) | < 0.003 | Represents a very low magnitude of error between the model's predictions and the actual experimental values. mdpi.com |

Immuno-techniques and Genetic Studies (e.g., Immunocytochemistry, Cytogenetics)

This compound is a versatile and widely utilized stain in various histological and cytological applications, which form the bedrock of many immuno-techniques and genetic studies. chemimpex.comdawnscientific.com Its primary role is to provide clear visualization and high-contrast staining of cellular and tissue components. chemimpex.comdawnscientific.com

In the field of immunocytochemistry , where specific antigens are targeted with antibodies, counterstaining is crucial for providing morphological context to the targeted cells or proteins. While not a primary fluorescent or chromogenic label for antibodies, this compound is a key component in powerful counterstains like the Van Gieson and Masson's trichrome stains. dawnscientific.comsigmaaldrich.com These staining methods are used to differentiate collagen (which stains red with acid fuchsin) from muscle fibers and cytoplasm, thereby allowing researchers to localize the specific antibody-antigen binding within the broader tissue architecture. dawnscientific.com

In cytogenetics , the study of chromosomes and cell structure, this compound is employed for its ability to stain and highlight various cellular components. dawnscientific.com This facilitates the detailed examination of cell morphology and pathology, which is fundamental to identifying chromosomal abnormalities and other genetic alterations. dawnscientific.com Its use in protocols that highlight connective tissue structures is particularly valuable for studying genetic conditions that affect these tissues. dawnscientific.com The consistent and reliable results produced by Acid Fuchsin-based stains make them indispensable tools in the microscopic analysis of cells for genetic research. dawnscientific.com

Table 2: Applications of this compound in Histology and Cytology

| Technique/Field | Application of this compound | Purpose |

|---|---|---|

| General Histology | Component of Masson's Trichrome and Van Gieson stains. dawnscientific.comsigmaaldrich.com | Differentiates collagen from muscle and other tissues, providing structural context. dawnscientific.com |

| Immunocytochemistry | Used as a counterstain. | Provides morphological background for targeted antibody-antigen visualization. |

| Cytology/Cytogenetics | Staining of cellular components. dawnscientific.com | Enhances examination of cell morphology for pathological and genetic analysis. dawnscientific.com |

| Microbiology | Staining of bacteria and fungi. chemimpex.com | Aids in the identification and differentiation of microbial species. chemimpex.com |

Emerging Research Frontiers and Future Directions

Development of Novel Acid Fuchsin Calcium Salt Derivatives for Targeted Applications

While Acid Fuchsin itself has a broad range of applications, the development of novel derivatives to enhance specificity and efficacy for targeted applications is a burgeoning area of research. Current scientific literature, however, indicates that the synthesis and application of new derivatives of this compound is a field with limited publicly available research. The primary focus remains on the application of the existing compound. Historically, refinements in the manufacturing process of Acid Fuchsin have been made to optimize its performance in established staining techniques, such as the Van Gieson method. For example, studies have shown that rosanilin sulfonated at specific temperatures yields a more effective stain. researchgate.net The exploration of variants of related compounds, such as aldehyde fuchsin, has been undertaken to understand staining mechanisms, which could indirectly inform the future design of Acid Fuchsin derivatives. researchgate.net The synthesis of derivatives of other dye families, such as coumarins, flavonols, and chalcones, for a variety of biological targets is a well-established practice in medicinal chemistry and could serve as a methodological blueprint for the future development of targeted this compound derivatives.

Exploration of this compound as a Non-Linear Optical Material

A significant area of emerging research is the exploration of this compound's potential as a non-linear optical (NLO) material. Organic dyes are of increasing interest for NLO applications due to their molecular structure. pjoes.com Studies have investigated the NLO properties of Acid Fuchsin dye solutions using the Z-scan technique to measure nonlinear refraction and absorption. pjoes.com

Research on Acid Fuchsin thin films has further elucidated its NLO properties, suggesting its promise for opto-electronic applications. lifescienceglobal.com The amorphous structure of these films has been confirmed through X-ray diffraction analysis. lifescienceglobal.com The non-linear optical properties have been shown to vary with the wavelength of light, indicating potential for tunable applications. lifescienceglobal.com

| Property | Value |

|---|---|

| Dispersion Energy | 2.42 eV lifescienceglobal.com |

| Single Oscillator Energy | 2.81 eV lifescienceglobal.com |

| Static Refractive Index | 1.47 lifescienceglobal.com |

| Static Dielectric Constant | 2.16 lifescienceglobal.com |

Advanced Optical Limiting Applications

Stemming from its non-linear optical properties, this compound is being investigated for its potential in advanced optical limiting applications. Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity, which is crucial for protecting sensitive optical instruments and human eyes from high-intensity laser beams. Research has shown that Acid Fuchsin dye demonstrates optical limiting properties, with a low optical limiting threshold observed under a continuous wave 532 nm laser beam. pjoes.com This capability suggests that this compound could be a viable candidate for the development of effective optical limiting devices for various photonics applications. pjoes.com

Integration of this compound in Multi-Omics Research

While direct applications of this compound in multi-omics research are not yet widely documented, its fundamental property as a protein stain suggests a potential role, particularly in the field of proteomics. Proteomics often relies on the separation of complex protein mixtures by two-dimensional gel electrophoresis (2-DE), followed by visualization for analysis. wikipedia.orgcreative-proteomics.com

Standard protein visualization techniques in 2-DE include the use of various dyes, such as Coomassie Brilliant Blue and silver nitrate, to stain the separated proteins. nih.govbio-rad.comresearchgate.netbio-rad.com These staining methods allow for the quantification and identification of proteins, which are crucial steps in proteomic workflows. bio-rad.comresearchgate.net Given that Acid Fuchsin is a well-known protein stain, its potential for use as a total protein stain in gel-based proteomic analyses is an area ripe for exploration. Future research could investigate its sensitivity, linear dynamic range, and compatibility with downstream applications like mass spectrometry, which are critical parameters for a protein stain to be considered useful in proteomics. bio-rad.com

Sustainable Applications in Environmental Technologies

The application of this compound in environmental technologies is a promising and actively researched area, primarily focusing on the remediation of dye-polluted wastewater. Various sustainable methods are being explored for the removal of Acid Fuchsin from aqueous solutions.

One approach involves the use of biosorbents. De-oiled biomass from the seaweed Sargassum myriocystum has been successfully used to remove Acid Fuchsin, with a Langmuir monolayer capacity of 9.9 mg/g. researchgate.net The process follows pseudo-second-order rate kinetics, indicating chemisorption as the rate-controlling step, and the biosorbent can be recycled multiple times. researchgate.net

Another sustainable method is the use of modified natural materials. Laccase-modified zeolite has been shown to be an effective adsorbent for Acid Fuchsin, with an adsorption capacity of 31 mg/g. pjoes.compjoes.com The adsorption process is spontaneous and exothermic, with optimal conditions identified for pH, contact time, temperature, and adsorbent dosage. pjoes.compjoes.com

| Parameter | Optimal Value |

|---|---|

| pH | 5 pjoes.compjoes.com |

| Contact Time | 60 minutes pjoes.compjoes.com |

| Temperature | 60°C pjoes.compjoes.com |

| Adsorbent Dosage | 1.5 mg/mL pjoes.compjoes.com |

Furthermore, advanced oxidation processes are being investigated. Sonocatalytic degradation using ordinary and nanometer rutile titanium dioxide (TiO2) has proven effective in breaking down Acid Fuchsin. The degradation is enhanced in an acidic medium due to the increased adsorption of the negatively charged Acid Fuchsin anions onto the positively charged TiO2 particles. Green synthesized copper oxide nanoparticles also show potential for the removal of Acid Fuchsin from industrial effluents. lifescienceglobal.com

Forensic Science Applications of this compound

This compound has established applications in forensic science, particularly in the enhancement of latent evidence such as fingerprints and bloodstains. researchgate.net As a protein stain, it reacts with the protein components of blood to produce a deep magenta or reddish-purple color, significantly increasing the visibility of faint or diluted blood evidence. rmreagents.com This makes it a valuable tool for blood pattern documentation and crime scene reconstruction, especially on porous surfaces like textiles, paper, and unsealed wood. rmreagents.com

Historically, Acid Fuchsin, also known as Acid Violet 19, has been used for enhancing fingerprints in blood. service.gov.uk While it provides good contrast on light-colored backgrounds, its effectiveness is limited on dark surfaces. researchgate.net The general procedure for using acid dyes in fingerprint development involves a three-stage process: fixing the print (often with 5-sulphosalicylic acid) to prevent diffusion, staining with the dye solution, and finally, a washing step to remove excess dye from the background. service.gov.uk Although not specific to blood, its strong affinity for proteins makes it a reliable reagent when used in conjunction with other confirmatory tests. rmreagents.com

Standardization and Quality Control in Research Applications (e.g., Biological Stain Commission Certification)

Standardization and quality control are paramount in ensuring the reliability and reproducibility of research findings that utilize dyes and stains. For this compound, the certification by the Biological Stain Commission (BSC) is a critical quality control measure. The BSC is an independent, non-profit organization that tests and certifies biological stains to ensure their quality and consistency.

The BSC certification process involves rigorous testing of dye powders for factors such as dye content, spectral properties, and performance in specific staining procedures. researchgate.net A BSC certificate provides assurance to researchers that a particular batch of Acid Fuchsin is suitable for its intended applications, for example, in the Van Gieson connective tissue stain. thermofisher.com This certification is important because commercial dye powders can be variable mixtures, and impurities can significantly affect their performance. stainsfile.com Therefore, the use of BSC certified this compound is highly recommended to achieve consistent and reliable results in histological and other research applications.

Q & A

Q. What are the standard methods for preparing Acid Fuchsin calcium salt, and how can solubility tests inform experimental design?

this compound is typically synthesized via acid-base reactions involving fuchsin derivatives and calcium salts. To confirm solubility, researchers should first classify it as a soluble or insoluble salt using standardized protocols (e.g., dissolving in water under controlled pH). Experimental design should include titration methods to monitor reaction completion and gravimetric analysis to verify purity . Solubility data (e.g., water solubility noted in technical specifications) must be cross-referenced to ensure reproducibility .

Q. How do confirmatory tests identify cations and anions in this compound?

Qualitative analysis involves flame tests for calcium ions (orange-red flame) and precipitation reactions (e.g., with carbonate ions to form CaCO₃). For the fuchsin anion, UV-Vis spectroscopy at 545 nm confirms its chromophore structure, while ion-exchange chromatography isolates specific components . Methodological rigor requires validating results against reference standards to avoid misidentification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct safety data for this compound are limited, related compounds like Basic Fuchsin (a structural analog) are classified as suspected carcinogens. Researchers must wear PPE (gloves, lab coats), use fume hoods, and follow OSHA hazard communication standards. Emergency protocols include immediate rinsing for skin/eye contact and proper disposal via approved waste facilities .

Advanced Research Questions

Q. How can adsorption studies using this compound be optimized for environmental applications?

Batch adsorption experiments (e.g., using Zeolite 5A) should employ Langmuir isotherm models to evaluate monolayer adsorption capacity (reported up to 93.69 mg/g). Kinetic studies must integrate pseudo-second-order models to assess rate-limiting steps. Thermodynamic parameters (ΔH, ΔS) derived from temperature-dependent experiments confirm endothermic processes . Methodological pitfalls include neglecting competitive ion effects or pH variability, which skew removal efficiency .

Q. What experimental strategies resolve contradictions in reported dye content (>60%) and its impact on staining reproducibility?

Variations in dye content (noted in technical specifications) necessitate pre-experiment validation via spectrophotometric quantification at 545 nm. Researchers should standardize dye batches using HPLC to isolate impurities and calibrate staining protocols (e.g., in biological samples) with control slides. Replicating results across multiple batches ensures reliability .

Q. How do chromophore properties of this compound influence its application in histochemical staining?

The sulfonic acid groups in its structure enhance water solubility and binding affinity to cationic tissue components. Advanced studies should compare staining intensity under varying pH conditions (e.g., acidic vs. alkaline buffers) and quantify binding kinetics using fluorescence microscopy. Contradictions in staining outcomes often arise from inconsistent fixation methods or dye degradation during storage .

Q. What statistical approaches are recommended for analyzing adsorption data with high variability?

Multivariate regression models can identify influential variables (e.g., adsorbent dosage, temperature). ANOVA tests detect significant differences between experimental replicates. For datasets with outliers, non-parametric tests (e.g., Kruskal-Wallis) or bootstrapping improve robustness. Reporting confidence intervals (95%) and effect sizes enhances interpretability .

Methodological Considerations for Data Contradictions

- Synthesis Variability: Basic calcium salts often exhibit compositional inconsistencies due to hydrolysis during preparation. Researchers should document synthesis conditions (e.g., reaction time, stoichiometry) and characterize products via elemental analysis or XRD .

- Replication Challenges: Adsorption efficiency discrepancies may stem from unaccounted variables (e.g., ionic strength). Controlled experiments with synthetic wastewater matrices isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。